![molecular formula C16H19NO4 B4163462 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione, also known as A-366, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. A-366 is a small molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4), which has been implicated in the development of various cancers and other diseases.
Wirkmechanismus
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione binds to the bromodomain of BRD4, which prevents it from interacting with acetylated histones and other transcriptional co-factors. This leads to the down-regulation of genes that are essential for cancer cell survival and proliferation. 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells, which further contributes to its anti-tumor activity.
Biochemical and Physiological Effects:
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have a selective inhibitory effect on BRD4, with minimal activity against other bromodomain-containing proteins. This selectivity is important for reducing potential side effects and increasing the specificity of the drug. 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its selective inhibition of BRD4, good pharmacokinetic properties, and potential therapeutic applications in cancer and other diseases. However, the low yield and challenging synthesis of 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione can make it difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione, including:
1. Investigating the efficacy of 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione in combination with other anti-cancer agents for enhanced therapeutic activity.
2. Developing more efficient synthetic methods for 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione to increase its availability for research and potential clinical use.
3. Studying the effects of 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione on other diseases beyond cancer, such as inflammation and cardiovascular disease.
4. Investigating the potential use of 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione as a tool for studying the role of BRD4 in gene regulation and disease development.
5. Developing more potent and selective inhibitors of BRD4 based on the structure of 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has been extensively studied in the context of cancer research due to its ability to inhibit the activity of BRD4, which is a key player in the regulation of gene expression. Inhibition of BRD4 has been shown to have anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has also been investigated as a potential therapeutic agent for other diseases, such as inflammation and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-[3-(2-prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-6-13-7-3-4-8-14(13)20-11-5-12-21-17-15(18)9-10-16(17)19/h2-4,7-8H,1,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGPREVOBBVXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4163379.png)
![2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163384.png)
![5-chloro-7-[(3-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163390.png)
![3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163395.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163396.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)
![N,N-dimethyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163417.png)
![3-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4163422.png)
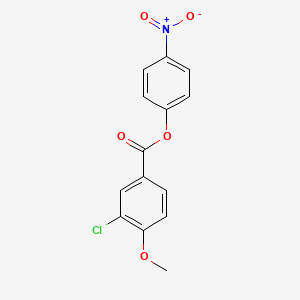
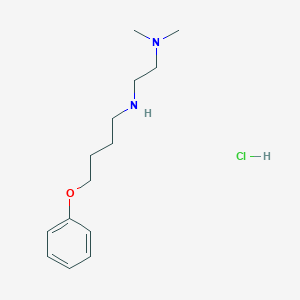
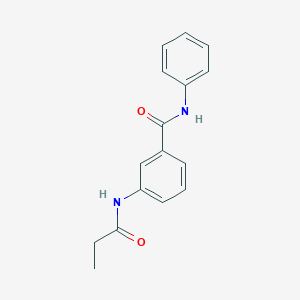
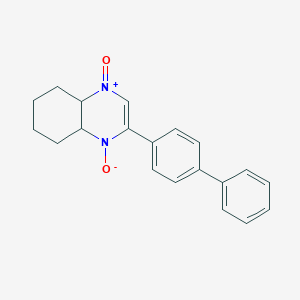
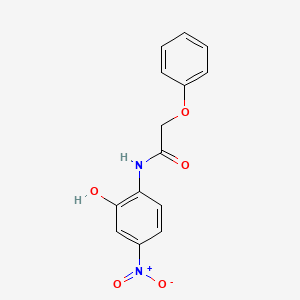
![1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163489.png)